

3-Methyl-5-(phenylethynyl)pyridin-2-amine

SMILES code

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Compound of Interest

Compound Name: 3-Methyl-5-(phenylethynyl)pyridin-2-amine

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An in-depth technical analysis and methodological guide for the synthesis, structural informatics, and pharmacological application of **3-Methyl-5-(phenylethynyl)pyridin-2-amine**.

Executive Summary & Chemical Informatics

3-Methyl-5-(phenylethynyl)pyridin-2-amine is a highly functionalized, rigid heterocyclic scaffold that holds significant value in modern medicinal chemistry. Featuring a 2-aminopyridine core and a linear, hydrophobic phenylethynyl extension at the 5-position, this molecule is structurally primed to act as a privileged pharmacophore, particularly in the design of kinase inhibitors and allosteric modulators.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic molecular tool. The 2-aminopyridine motif is a classic "hinge-binder" in structural biology, capable of forming robust bidentate hydrogen bonds with the ATP-binding pocket of kinases[1]. Meanwhile, the alkyne linker provides a rigid vector to project the phenyl ring into adjacent hydrophobic sub-pockets, enhancing target residence time and selectivity[2].

Structural & Physicochemical Profile

The precise spatial arrangement of this molecule is defined by its SMILES code:

Cc1cc(C#Cc2ccccc2)cnc1N. Understanding its physicochemical properties is the first step in predicting its behavior in both synthetic workflows and biological assays.

Table 1: Quantitative Informatics & Physicochemical Data

Property	Value	Structural Rationale
IUPAC Name	3-Methyl-5-(phenylethynyl)pyridin-2-amine	Standard nomenclature defining substitution topology.
SMILES Code	<chem>Cc1cc(C#Cc2ccccc2)cnc1N</chem>	Encodes the 2-amino, 3-methyl, and 5-alkynyl pyridine core.
Molecular Formula		Base composition for mass spectrometry validation.
Exact Mass / MW	208.1000 Da / 208.26 g/mol	Optimal low molecular weight for a fragment-based lead.
H-Bond Donors (HBD)	1 (from)	Critical for interacting with kinase hinge backbone carbonyls.
H-Bond Acceptors (HBA)	2 (Pyridine , Amine)	Pyridine interacts with hinge backbone amides.
Rotatable Bonds	1	High rigidity (sp-hybridized alkyne) reduces entropic penalty upon binding.

Synthetic Methodology: Palladium-Catalyzed Sonogashira Cross-Coupling

The most efficient and scalable route to synthesize **3-Methyl-5-(phenylethynyl)pyridin-2-amine** is via a Sonogashira sp-sp² carbon cross-coupling between 2-amino-5-bromo-3-

methylpyridine and phenylacetylene[3].

Causality of Reaction Parameters

In transition-metal catalysis, every reagent choice dictates the reaction's fate.

- The Catalyst (

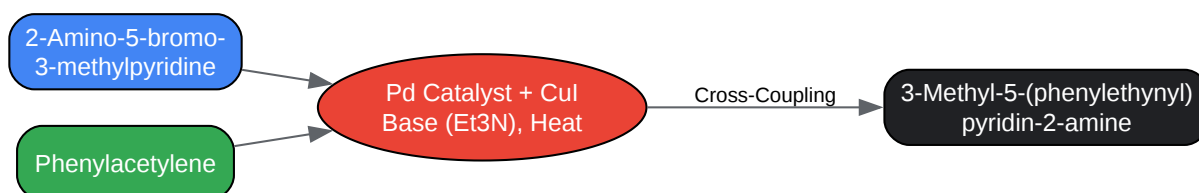
): Facilitates the oxidative addition into the aryl C-Br bond. The electron-rich phosphine ligands stabilize the Pd(0) active species.

- The Co-catalyst (

): Reacts with the terminal alkyne to form a copper acetylide intermediate, which is highly nucleophilic and accelerates the transmetalation step to the palladium center[3].

- The Base (

): Serves a dual purpose—it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrobromic acid generated during the catalytic cycle.



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Workflow of the Sonogashira cross-coupling synthesis.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system incorporating in-process analytical checkpoints.

Step 1: Reagent Preparation & Critical Degassing

- Charge a flame-dried Schlenk flask with 2-amino-5-bromo-3-methylpyridine (1.0 eq),

(0.05 eq), and

(0.10 eq).

- Add anhydrous Dimethylformamide (DMF) and Triethylamine () in a 2:1 ratio.
- Causality & Validation: Subject the mixture to three freeze-pump-thaw cycles. Why? Oxygen promotes the Glaser homocoupling of phenylacetylene into 1,4-diphenylbuta-1,3-diyne. A successful degassing is validated by the absence of bubbling upon the final thaw.

Step 2: Alkyne Addition & Catalytic Initiation

- Add phenylacetylene (1.2 eq) dropwise under a positive Argon atmosphere.
- Heat the reaction mixture to 90°C.
- Validation: The solution will transition from a pale yellow to a dark brown/black homogeneous mixture, confirming the reduction of Pd(II) to the active Pd(0) catalytic species.

Step 3: In-Process Monitoring & Quenching

- Monitor the reaction via TLC (Hexanes:EtOAc 3:1) every 2 hours.
- Validation: The reaction is deemed complete when the UV-active starting material spot disappears and a new, distinct blue-fluorescent spot (under 254 nm UV) appears at a higher R_f , indicating the formation of the highly conjugated product.
- Cool to room temperature, quench with saturated aqueous NaOH , and extract with EtOAc. The aqueous wash removes the triethylammonium bromide salts.

Step 4: Purification & Analytical Confirmation

- Purify the concentrated organic layer via silica gel flash chromatography.
- Validation: Before advancing to biological assays, the isolated solid must be validated via LC-MS. A successful synthesis will yield a dominant

peak at m/z 209.1.

Table 2: Reaction Optimization Parameters

Parameter	Standard Condition	Causality / Rationale
Catalyst Loading	5 mol%	Balances reaction rate with the cost and difficulty of heavy metal scavenging later.
Atmosphere	Strict Argon	Prevents oxidative Glaser homocoupling of the alkyne[3].
Temperature	90°C	Provides the activation energy required for the oxidative addition into the deactivated, electron-rich aminopyridine ring.

Structural Biology & Pharmacological Utility

In drug development, the 2-aminopyridine core is universally recognized as a potent kinase hinge-binding motif. This mechanism is clinically validated by FDA-approved drugs such as Crizotinib (an ALK inhibitor)[1] and various MAP4K4 inhibitors[4].

The Hinge-Binding Mechanism

Kinases possess an ATP-binding pocket characterized by a "hinge region"—a peptide segment connecting the N- and C-lobes of the kinase. **3-Methyl-5-(phenylethynyl)pyridin-2-amine** acts as a competitive ATP mimetic through a highly specific bidentate interaction:

- Hydrogen Bond Acceptor: The pyridine

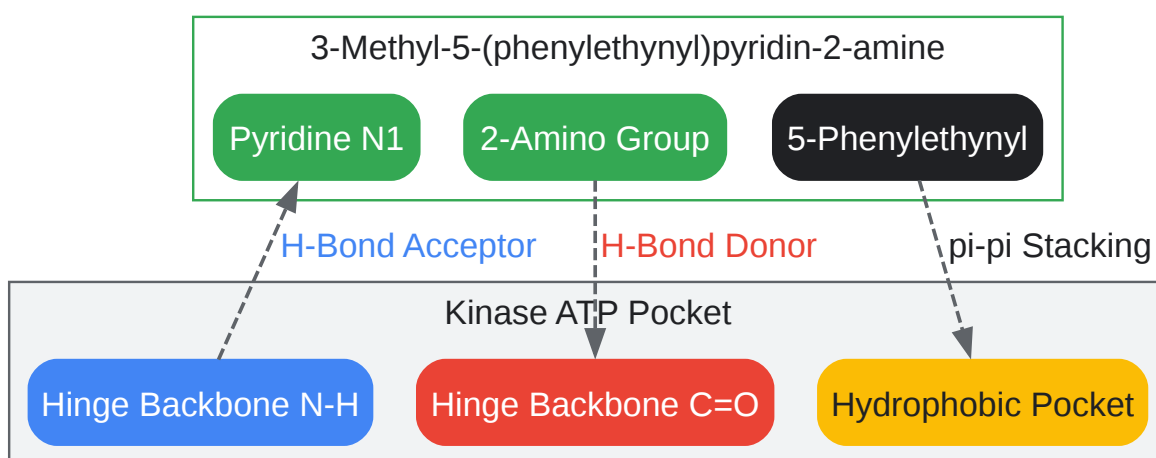
lone pair accepts a hydrogen bond from the backbone amide

of the hinge region (e.g., Met1199 in ALK)[1].

- Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region (e.g., Glu1197 in ALK)[1].

The Role of the Phenylethynyl Vector

While the aminopyridine anchors the molecule to the hinge, the 5-phenylethynyl group serves as a rigid, linear vector. Because alkynes are sp-hybridized (180° bond angle), they project the terminal phenyl ring deep into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif without incurring an entropic penalty from rotatable bonds[2]. The 3-methyl group further restricts the conformational freedom of the amine, locking the molecule into the bioactive coplanar conformation.



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Pharmacophore model demonstrating bidentate kinase hinge binding and hydrophobic projection.

References

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